5-Chloro-2,6-naphthyridin-1(2H)-one
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Overview
Description
5-Chloro-2,6-naphthyridin-1(2H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a chloro substituent at the 5th position and a keto group at the 1st position of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with ammonia or amines, followed by cyclization to form the naphthyridine ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-chloro-2,6-naphthyridin-1-ol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: 5-Chloro-2,6-naphthyridin-1-ol.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,6-naphthyridin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2,6-naphthyridin-1(2H)-one in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or interfere with DNA replication. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Naphthyridin-1(2H)-one: Lacks the chloro substituent at the 5th position.
5-Bromo-2,6-naphthyridin-1(2H)-one: Contains a bromo substituent instead of a chloro substituent.
5-Methyl-2,6-naphthyridin-1(2H)-one: Contains a methyl group at the 5th position.
Uniqueness
5-Chloro-2,6-naphthyridin-1(2H)-one is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the chloro group plays a crucial role in the compound’s activity.
Properties
IUPAC Name |
5-chloro-2H-2,6-naphthyridin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-5-1-4-11-8(12)6(5)2-3-10-7/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXDLEMAFAXTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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